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Compound of Interest

Compound Name: 1-Aziridineethanamine

Cat. No.: B1361067

An In-depth Technical Guide to the Structural Analysis of 1-Aziridineethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridineethanamine (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a
bifunctional organic molecule featuring a primary amine and a strained three-membered
aziridine ring.[1][2] This unique combination of functional groups makes it a valuable
intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The high
reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers
diverse possibilities for chemical modification and the construction of complex molecular
architectures.[4] A thorough structural elucidation is paramount for its quality control, reaction
monitoring, and for understanding its chemical behavior. This guide provides a comprehensive
overview of the analytical techniques employed for the structural characterization of 1-
Aziridineethanamine, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Aziridineethanamine is presented
below. This data is essential for its handling, storage, and for the design of analytical
procedures.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1361067?utm_src=pdf-interest
https://www.benchchem.com/product/b1361067?utm_src=pdf-body
https://www.benchchem.com/product/b1361067?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Aziridineethanamine
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://cymitquimica.com/products/TR-A926960/4025-37-0/1-aziridineethanamine-hydrate/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10482075/
https://www.benchchem.com/product/b1361067?utm_src=pdf-body
https://www.benchchem.com/product/b1361067?utm_src=pdf-body
https://www.benchchem.com/product/b1361067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
IUPAC Name 2-(aziridin-1-yl)ethanamine [1]
Synonyms 1-(2-A-minoethyl)z?\z-ir-idine, N- 51161
(2-Aminoethyl)aziridine
CAS Number 4025-37-0 [1][6][7]
Molecular Formula CaHioN2 [1][6]
Molecular Weight 86.14 g/mol [1][6]1[7]
Boiling Point 128.7 °C at 760 mmHg [21[7]
Density 1.006 g/cm3 [21[7]
Flash Point 28.5°C [2][7]
SMILES C1CN1CCN [1][5]
InChikey LSDGFGPIFBOTJI- (7]

UHFFFAOYSA-N

Spectroscopic Analysis

Spectroscopic methods are central to the structural confirmation of 1-Aziridineethanamine.

The following sections detail the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.
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1H NMR (Predicted

13C NMR (Predicted

Assignment Notes
5, ppm) 5, ppm)
o Protons and carbons

Aziridine CHz2 (H-1, H- . .

2) 1.0-15 20-25 of the strained ring are
typically shielded.
Adjacent to the
aziridine nitrogen,

Methylene CH2z (H-3) 24-28 45 - 50 o
resulting in a
downfield shift.
Adjacent to the

Methylene CH2 (H-4) 27-31 40 - 45 primary amine

nitrogen.

Amine NH2

1.5 - 2.5 (broad)

Chemical shift is
concentration and
solvent dependent;

exchanges with D20.

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Aziridineethanamine in 0.6 mL

of a suitable deuterated solvent (e.g., CDCIs or D20). Add a small amount of

tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2

seconds.

e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.
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o Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of
2-5 seconds.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
TMS signal. Integrate the *H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies.

Expected Wavenumber

Vibrational Mode Intensity
(cm~)
N-H Stretch (primary amine) 3400 - 3250 Medium (two bands)
C-H Stretch (aliphatic) 3000 - 2850 Medium-Strong
N-H Bend (scissoring) 1650 - 1580 Medium
C-N Stretch (amine) 1250 - 1020 Medium
Aziridine Ring Deformation ~1230 and ~870 Medium-Weak

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[9]
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or germanium) is clean.

o Place a small drop of neat liquid 1-Aziridineethanamine directly onto the crystal.
e Sample Preparation (Thin Film):

o Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates.

o Gently press the plates together to form a thin liquid film.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of the molecule,
which aids in its identification and structural confirmation.

m/z Proposed Fragment Notes

86 [CaH10N2]*e Molecular lon (M*e)

Proposed as [CH2=NHCH3s]*
or [CH2CHzNH2z]*e fragment.

44 [C2HsN]* o
This is a common fragment for
ethylamines.
Isotopic peak or protonated
45 [C2H7N]*e
fragment.
46 Further fragmentation or

isotopic contribution.

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z
44, 45, and 46.[1]

o Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile
compounds or via direct infusion for liquid samples into an Electrospray lonization (ESI) or
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Electron lonization (EI) source.

o GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject
a small volume (e.g., 1 pL) into the GC, which separates the compound before it enters
the mass spectrometer.[8]

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce
fragmentation and generate a characteristic fragmentation pattern.

o Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion
intensity versus m/z.

o Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the
fragmentation pattern to deduce the structure of different parts of the molecule.

Visualized Workflows and Structures

Diagrams are crucial for representing complex information concisely. The following sections
provide visualizations for the structural features of 1-Aziridineethanamine and a typical
workflow for its analysis.

Key Structural Features

The diagram below illustrates the primary functional groups and the numbering convention for
1-Aziridineethanamine.
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1-Aziridineethanamine (CaHioN2)
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Functional groups of 1-Aziridineethanamine.

Experimental Workflow for Structural Elucidation

This workflow outlines the logical steps taken to confirm the structure of a synthesized or
isolated sample of 1-Aziridineethanamine.
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Workflow for the structural analysis of 1-Aziridineethanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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